
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide, also known as DFPM, is a chemical compound that has been studied for its potential pharmacological and biological properties. DFPM is a small molecule that belongs to the class of amides and is structurally related to other compounds that have been investigated for their therapeutic potential.
Mecanismo De Acción
The mechanism of action of N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide involves its ability to selectively bind to and inhibit the activity of specific proteins or enzymes. In the case of CK2, N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide binds to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects:
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in cellular and animal models. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of specific signaling pathways. N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide has also been investigated for its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide in laboratory experiments is its high selectivity for specific proteins or enzymes. This allows researchers to study the function of these targets in a more precise manner. However, one limitation is that N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide may have off-target effects or interact with other proteins or enzymes in a non-specific manner.
Direcciones Futuras
There are a number of future directions for research on N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide and related compounds. One area of interest is the development of more potent and selective inhibitors of specific proteins or enzymes. Another area of interest is the investigation of the potential therapeutic applications of N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide and related compounds, including as anti-cancer agents or as tools for studying disease mechanisms. Finally, the development of new synthetic methods for N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide and related compounds may also be an area of future research.
Métodos De Síntesis
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One approach involves the reaction of 3,4-dihydro-2H-pyran-2-methanol with 2,2-difluoroethylamine, followed by the reaction of the resulting intermediate with prop-2-enoyl chloride. Other methods have also been reported in the literature.
Aplicaciones Científicas De Investigación
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide has been investigated for its potential use in a variety of scientific research applications, including as a tool for studying the function of specific proteins and enzymes. For example, N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide has been used to selectively inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes.
Propiedades
IUPAC Name |
N-(2,2-difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-2-11(15)14(8-10(12)13)7-9-5-3-4-6-16-9/h2,4,6,9-10H,1,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJSYYNUHZEAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCC=CO1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

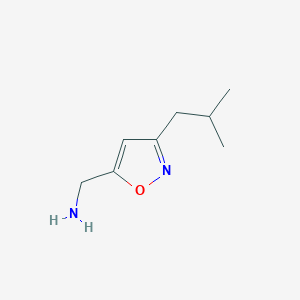

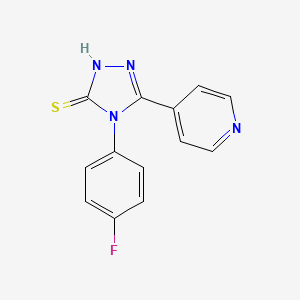


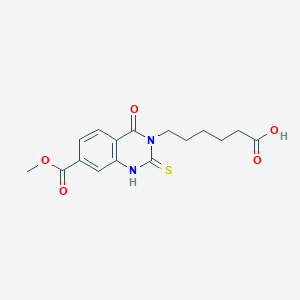

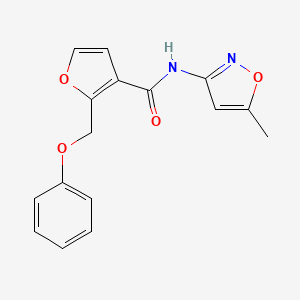
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2540077.png)
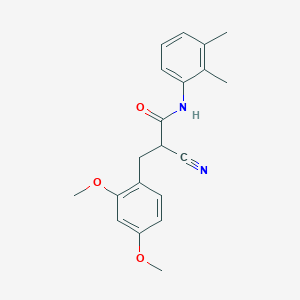
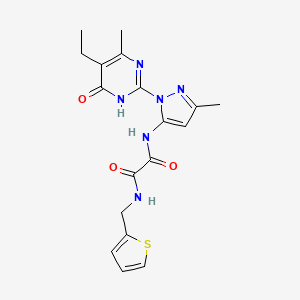
![Methyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride](/img/structure/B2540082.png)
![2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2540084.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2540085.png)